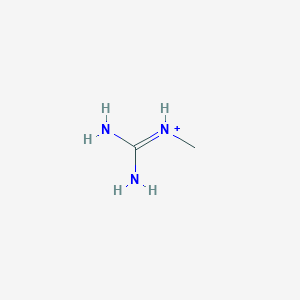

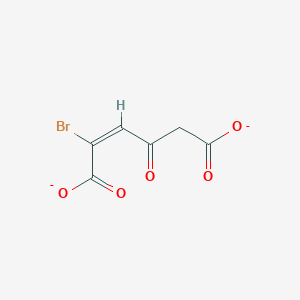

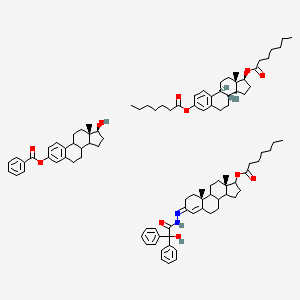

![molecular formula C12H16O8 B1242298 Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]- CAS No. 85559-61-1](/img/structure/B1242298.png)

Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]-

Overview

Description

Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]- is a natural product found in Eleutherococcus senticosus . It is a fascinating chemical compound with diverse applications in scientific research. This compound, derived from glucose, showcases perplexity through its intricate molecular structure.

Molecular Structure Analysis

The molecular formula of Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]- is C12H16O8 . Its molecular weight is 288.25 g/mol . The InChIKey, a unique identifier for chemical substances, is RRYYNIJTMYUJDC-GPTQDWHKSA-N .Physical And Chemical Properties Analysis

Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]- has a molecular weight of 288.25 g/mol . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . Its XLogP3-AA value, which predicts the compound’s lipophilicity, is -1.2 . The topological polar surface area is 130 Ų .Scientific Research Applications

Plant Defense Mechanisms

Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]-: is a compound that plays a significant role in the defense mechanisms of plants. It is part of the benzoxazinoids (BXs) family, which are known for their allelopathic properties, meaning they can inhibit the growth of competing plants nearby. This compound is particularly interesting for its potential use in integrated weed management in agriculture, offering an eco-friendly alternative to synthetic herbicides .

Cosmetic Industry Applications

In the cosmetic industry, derivatives of this compound, such as 3-O-(β-d-glycopyranosyl)-sn-glycerols , have been synthesized and evaluated for their preservative properties. Specifically, the 3-O-(β-d-glucopyranosyl)-sn-glycerol derivative exhibits anti-fungal activity, making it a valuable ingredient for natural preservatives in cosmetic products .

Antimicrobial Activity

The antimicrobial properties of Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]- and its derivatives are of great interest in the development of new antimicrobial agents. These compounds can be used to combat a range of microbial pathogens, potentially leading to new treatments for infections .

Moisturizing Agents

Due to their strong biological properties, derivatives of this compound are also used as moisturizing agents in cosmetics. Their ability to retain moisture and form a protective barrier on the skin makes them ideal for skincare products aimed at preventing dryness and maintaining skin hydration .

Food Industry Applications

In the food industry, the compound’s derivatives can be utilized as emulsifiers or stabilizers. They can help improve the texture and shelf-life of food products, as well as contribute to the development of new food formulations with enhanced nutritional value .

Pharmaceutical Applications

The pharmaceutical industry can benefit from the compound’s bioactive properties. Its derivatives have shown potential in the development of antitumor medicines, as well as in the inhibition of virus activation and cancer promotion. This opens up possibilities for new therapeutic agents that could aid in the treatment of various diseases .

properties

IUPAC Name |

1-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuran-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-5(14)11-6(2-3-18-11)19-12-10(17)9(16)8(15)7(4-13)20-12/h2-3,7-10,12-13,15-17H,4H2,1H3/t7-,8-,9+,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYYNIJTMYUJDC-GPTQDWHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CO1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=CO1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701242125 | |

| Record name | 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]- | |

CAS RN |

85559-61-1 | |

| Record name | 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85559-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

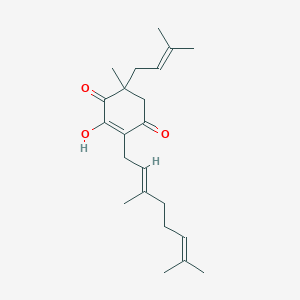

![TG(16:1(9Z)/18:2(9Z,12Z)/20:0)[iso6]](/img/structure/B1242222.png)

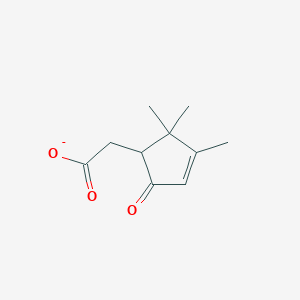

![N-(phenylmethyl)-3-[3,4,6-trimethyl-1-(4-methylphenyl)-5-pyrazolo[3,4-b]pyridinyl]propanamide](/img/structure/B1242225.png)

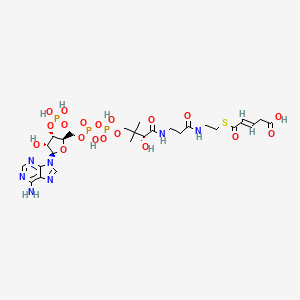

![methyl 1-(2,4-difluorophenyl)-5-{2-[(methylamino)carbothioyl]carbohydrazonoyl}-1H-pyrazole-4-carboxylate](/img/structure/B1242231.png)

![3-Methyl-benzoic acid 4-[(2-hydroxy-benzoyl)-hydrazonomethyl]-phenyl ester](/img/structure/B1242233.png)

![6-(4-Ethylphenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1242234.png)